1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure-activity relationship (SAR) of the studied compounds .Scientific Research Applications
- The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists exploit its sp³-hybridization, stereochemistry, and non-planarity to explore pharmacophore space effectively .
- Researchers have investigated derivatives of this compound, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These derivatives exhibit target selectivity and potential therapeutic applications .
- Unnatural nucleoside analogs, including those based on pyrrolidine scaffolds, have been explored for inhibiting viral reverse transcriptases and mammalian DNA polymerases. These compounds hold promise in antiviral and anticancer treatments .
- The pyrrolidine ring’s stereochemical diversity is harnessed through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. This approach allows access to various stereochemical patterns in enantioselective pyrrolidine synthesis .
- The stereogenic carbons in pyrrolidine compounds lead to different biological profiles. Spatial orientation and stereoisomers significantly influence binding modes to enantioselective proteins, impacting drug efficacy .
- Researchers employ pyrrolidine derivatives as organocatalysts in various reactions due to their unique reactivity and chiral properties. These catalysts play a crucial role in constructing complex molecules .
Medicinal Chemistry and Drug Design
Antiviral and Anticancer Therapy
Catalytic Asymmetric Synthesis
Enantioselective Protein Binding
Organocatalysis and Synthetic Chemistry
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on the design of new pyrrolidine compounds, taking into account the synthetic strategies used, the influence of steric factors on biological activity, and the different binding modes to enantioselective proteins .
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21,14-10-16-7-2-1-3-8-16)19-13-6-9-17(19)15-18-11-4-5-12-18/h1-3,7-8,10,14,17H,4-6,9,11-13,15H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSBOBRBKKGOT-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2CCCN2S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethenesulfonyl)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine |
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